1-Bromo-1-methylcyclopropane
Overview
Description
1-Bromo-1-methylcyclopropane is an organic compound with the molecular formula C4H7Br. It is a derivative of cyclopropane, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclopropanol with phosphorus tribromide (PBr3), which replaces the hydroxyl group with a bromine atom . Another method includes the addition of bromine to 1-methylcyclopropene under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of 1-methylcyclopropane using bromine or hydrogen bromide in the presence of a catalyst. This process is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form 1-methylcyclopropene.
Addition Reactions: It can react with hydrogen halides to form dihalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include 1-methylcyclopropanol, 1-methylcyclopropyl cyanide, and 1-methylcyclopropylamine.
Elimination Reactions: The major product is 1-methylcyclopropene.
Addition Reactions: Dihalogenated cyclopropane derivatives.
Scientific Research Applications
1-Bromo-1-methylcyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-methylcyclopropane involves its reactivity due to the strained three-membered ring structure of cyclopropane. This strain makes the compound highly reactive, particularly in substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by making the carbon atom more electrophilic .
Comparison with Similar Compounds
1-Bromo-1-methylcyclopentane: Similar in structure but with a five-membered ring.
1-Bromo-1-methylcyclobutane: Similar in structure but with a four-membered ring.
1-Bromo-1-methylcyclohexane: Similar in structure but with a six-membered ring.
Uniqueness: 1-Bromo-1-methylcyclopropane is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing strained ring systems .
Properties
IUPAC Name |
1-bromo-1-methylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMAPJTGKYTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564805 | |
Record name | 1-Bromo-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50915-27-0 | |
Record name | 1-Bromo-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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